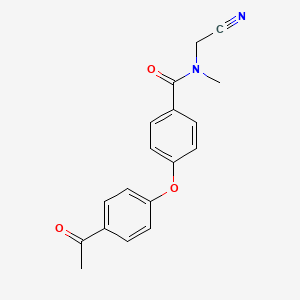

4-(4-Acetylphenoxy)-N-(cyanomethyl)-N-methylbenzamide

Beschreibung

Eigenschaften

IUPAC Name |

4-(4-acetylphenoxy)-N-(cyanomethyl)-N-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c1-13(21)14-3-7-16(8-4-14)23-17-9-5-15(6-10-17)18(22)20(2)12-11-19/h3-10H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNGGWMQAWKHKFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)N(C)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Retrosynthetic Analysis and Strategic Route Design

Core Disconnections

The target molecule can be dissected into two primary fragments:

- 4-(4-Acetylphenoxy)benzoic acid (aromatic core with acetylphenoxy substituent).

- N-Methylcyanomethylamine (secondary amine with cyanomethyl functionality).

The amide bond formation between these fragments constitutes the final step, while prior stages involve synthesizing the substituted benzoic acid and the specialized amine.

Fragment Synthesis Pathways

Synthesis of 4-(4-Acetylphenoxy)benzoic Acid

Two principal routes are viable:

- Nucleophilic Aromatic Substitution (NAS): Reacting 4-hydroxybenzoic acid with 4-acetylphenyl bromide under basic conditions (e.g., K₂CO₃ in DMF).

- Mitsunobu Coupling: Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 4-hydroxybenzoic acid with 4-acetylphenol.

Synthesis of N-Methylcyanomethylamine

Synthetic Methodologies and Optimization

Amide Bond Formation: Conventional vs. Catalytic Approaches

Acid Chloride-Mediated Amidation

Activation of 4-(4-Acetylphenoxy)benzoic Acid:

Coupling with N-Methylcyanomethylamine:

Indion 190 Resin-Catalyzed Condensation

Phenoxy Group Introduction: Electrophilic vs. Oxidative Routes

NAS with 4-Acetylphenyl Bromide

- Conditions:

Ullmann-Type Coupling

Process Intensification and Purification Strategies

Solvent Selection and Distillation

Analytical Characterization and Validation

Spectroscopic Profiling

Infrared Spectroscopy (IR)

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

- ESI-MS: m/z 353.1 [M+H]⁺ (calculated for C₁₉H₁₈N₂O₃: 352.13).

Comparative Evaluation of Synthetic Routes

Challenges and Mitigation Strategies

Cyanomethyl Group Stability

Amine Availability

- In Situ Generation: Use methylamine gas bubbled into cyanomethyl bromide/THF to minimize handling.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Acetylphenoxy)-N-(cyanomethyl)-N-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Reduction: The cyanomethyl group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: 4-(4-Carboxyphenoxy)-N-(cyanomethyl)-N-methylbenzamide.

Reduction: 4-(4-Acetylphenoxy)-N-(aminomethyl)-N-methylbenzamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Studied for its potential therapeutic properties, including anti-cancer activity.

Industry: Utilized in the development of advanced materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-(4-Acetylphenoxy)-N-(cyanomethyl)-N-methylbenzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs in Pharmacological Contexts

N-(Cyanomethyl)-4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzamide ()

- Structure: Features a pyrimidinyl-morpholinophenylamino substituent at the 4-position and a cyanomethyl group at the N-position.

- Pharmacology: Granted orphan designation by the EMA for treating post-polycythaemia vera and post-essential thrombocythaemia myelofibrosis. Demonstrates high selectivity for molecular targets, likely due to its morpholine and cyanomethyl groups enhancing binding specificity .

- Comparison: Unlike 4-(4-acetylphenoxy)-N-(cyanomethyl)-N-methylbenzamide, this compound incorporates a pyrimidine-morpholine pharmacophore, which may confer distinct pharmacokinetic properties.

(S)-(-)-N-[4-(4-Acetamido-4-phenylpiperidin-1-yl)-2-(3,4-dichlorophenyl)butyl]-N-methylbenzamide ()

- Structure : Contains a piperidine-acetamido-phenyl group and dichlorophenyl chain, with a benzamide core.

- Application : Used in combination therapies with serotonin reuptake inhibitors, highlighting its role in neurological disorders.

- Comparison: The dichlorophenyl and piperidine groups enhance lipophilicity and blood-brain barrier penetration, whereas 4-(4-acetylphenoxy)-N-(cyanomethyl)-N-methylbenzamide’s acetylphenoxy group may prioritize peripheral tissue targeting .

Structural Analogs in Material Science

Oxad 6F-D and Oxad 6F-E ()

- Structures :

- Oxad 6F-D : Contains meta-oriented aromatic rings and a hexafluoropropane group.

- Oxad 6F-E : Features para-oriented aromatic rings.

- Properties: Optical Behavior: Oxad 6F-D exhibits altered UV-Vis absorption due to meta substitution, while Oxad 6F-E’s para arrangement enhances π-conjugation. Applications: Potential in optoelectronic devices (e.g., OLEDs).

- Comparison: The acetylphenoxy group in 4-(4-acetylphenoxy)-N-(cyanomethyl)-N-methylbenzamide may similarly influence optical properties, but its electronic effects would depend on the acetyl group’s electron-withdrawing nature .

Suzuki Coupling Derivatives ()

Compounds synthesized via Suzuki coupling (e.g., 19a, 20a, 22a) share a benzamide core with variable aryl substituents:

| Compound ID | Substituents | Molecular Formula | Melting Point (°C) | MS (ESI) [M+H]+ |

|---|---|---|---|---|

| 19a | 2'-Fluoro-3'-methoxy | C22H20FNO3 | 125–127 | 366 |

| 20a | 2'-Fluoro-3'-methyl | C22H20FNO2 | 91–94 | 350 |

| 22a | Benzo[d][1,3]dioxol-5-yl | C22H19NO4 | 139–141 | 362 |

| 11a | 3'-Methoxy | C22H21NO3 | Oil (no MP) | 348 |

- Synthesis : All derivatives use 4-bromo-N-(substituted phenyl)-N-methylbenzamide precursors, reacting with boronic acids under Pd catalysis .

- Comparison: 4-(4-Acetylphenoxy)-N-(cyanomethyl)-N-methylbenzamide could theoretically be synthesized via similar cross-coupling methods, but its acetylphenoxy group may require orthogonal protection strategies.

4-Methoxy-N-methylbenzamide ()

- Structure : Methoxy group at the 4-position, methyl group at the N-position.

- Crystallography : Dihedral angle of 10.6° between the amide group and benzene ring, facilitating hydrogen-bonded chains.

Functional Group Impact on Properties

- Cyanomethyl Group: Present in both the target compound and analogs. Enhances hydrogen-bonding capacity and metabolic stability.

- Acetylphenoxy Group: Unique to the target compound. The acetyl group may reduce solubility compared to methoxy or fluorine substituents but could improve target affinity via ketone-mediated interactions.

Biologische Aktivität

4-(4-Acetylphenoxy)-N-(cyanomethyl)-N-methylbenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its chemical formula, which includes the following functional groups:

- Acetyl group : Contributes to the compound's lipophilicity.

- Cyanomethyl group : May influence its reactivity and interaction with biological targets.

- Benzamide structure : Known for various biological activities, including anti-inflammatory and analgesic effects.

Research indicates that compounds similar to 4-(4-Acetylphenoxy)-N-(cyanomethyl)-N-methylbenzamide may interact with specific biological pathways:

- Inhibition of Enzymatic Activity : Compounds with a benzamide structure often act as inhibitors of certain enzymes, which can lead to reduced cellular proliferation in cancer cells.

- Receptor Modulation : The presence of acetyl and cyanomethyl groups may enhance binding affinity to various receptors, potentially affecting signaling pathways involved in disease processes.

Anticancer Activity

A study examining the anticancer properties of related compounds found that they exhibited significant cytotoxicity against various cancer cell lines. The mechanism was primarily through the induction of apoptosis and inhibition of cell cycle progression.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | Apoptosis induction |

| HeLa (Cervical Cancer) | 12.8 | Cell cycle arrest |

| A549 (Lung Cancer) | 18.5 | Inhibition of proliferation |

Antiviral Activity

Research has shown that compounds structurally similar to 4-(4-Acetylphenoxy)-N-(cyanomethyl)-N-methylbenzamide can exhibit antiviral properties by inhibiting viral replication through interference with viral RNA synthesis.

- HCV Inhibition : Compounds have been noted to inhibit Hepatitis C virus (HCV) replication by targeting the NS3 protease, which is crucial for viral polyprotein processing.

Case Studies

- Study on Antitumor Effects : A clinical trial involving a derivative of this compound demonstrated promising results in reducing tumor size in patients with advanced solid tumors. The trial highlighted its potential as part of combination therapy regimens.

- In Vitro Studies : Laboratory studies indicated that the compound could significantly reduce viral loads in infected cell cultures, suggesting its potential utility in treating viral infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.